
1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C12H13ClN4O2S2 and its molecular weight is 344.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Sulfonyl-1,2,3-triazoles, including derivatives that may resemble the query compound, have been synthesized through various methodologies, emphasizing the diversity and adaptability of these chemical structures in synthesis. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, is frequently utilized for constructing sulfonyl-1,2,3-triazoles, providing a straightforward and efficient route to these compounds with high regioselectivity and yields. These synthetic routes facilitate the exploration of sulfonyl-1,2,3-triazoles in medicinal chemistry and material sciences, underpinning their utility as versatile synthons for further chemical transformations (Yoo et al., 2007; Zibinsky & Fokin, 2013).
Biological and Pharmacological Activities
Compounds within the sulfonyl-1,2,3-triazole family exhibit a range of biological activities, underscoring their potential as therapeutic agents. Their applications in antibacterial, antifungal, and anticancer therapies highlight their importance in drug discovery and development. For instance, specific sulfonyl-1,2,3-triazole derivatives have demonstrated potent antibacterial properties, indicating their potential as novel antimicrobial agents. This antimicrobial activity, coupled with the ease of synthesis and structural diversity, makes these compounds attractive targets for further pharmacological evaluation (Thirukovela et al., 2017; Mohammed et al., 2019).
特性
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-4-cyclopropyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S2/c13-11-3-4-12(20-11)21(18,19)16-5-9(6-16)17-7-10(14-15-17)8-1-2-8/h3-4,7-9H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOSYHNJSNAKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

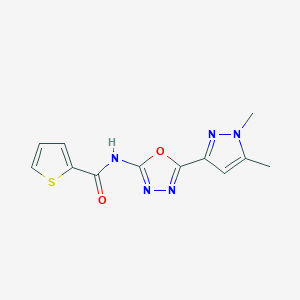
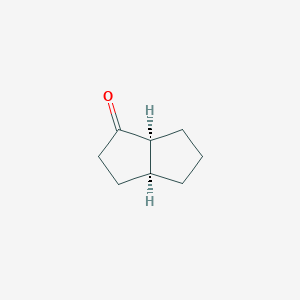
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B2730839.png)
![2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2730840.png)
![N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2730841.png)
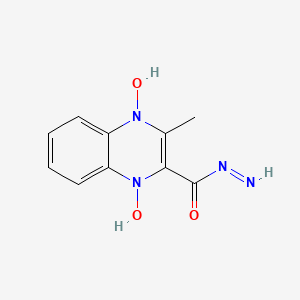
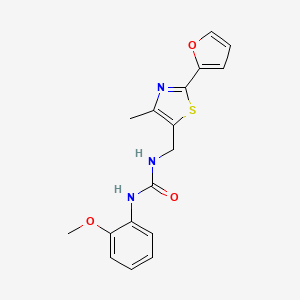
![7-(4-chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2730846.png)

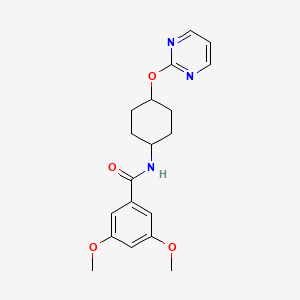
![4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2730853.png)
![2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2730854.png)

